methyl 4-(2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate
Description
Methyl 4-(2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate is a synthetic organic compound featuring a benzoate ester core linked to a sulfonyl acetamido-substituted indole moiety. This structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where indole derivatives are prevalent (e.g., serotonin receptors, kinase inhibitors) .
Properties
IUPAC Name |
methyl 4-[[2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O6S/c1-33-24(30)17-8-10-18(11-9-17)25-22(28)16-34(31,32)21-14-27(20-7-3-2-6-19(20)21)15-23(29)26-12-4-5-13-26/h2-3,6-11,14H,4-5,12-13,15-16H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVDSMZAUJPRQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 4-(2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:
Formation of the Indole Derivative: The indole ring is synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Pyrrolidinone Group: The pyrrolidinone moiety is introduced via a nucleophilic substitution reaction, where the indole derivative reacts with a suitable pyrrolidinone precursor.
Sulfonylation: The sulfonyl group is added through a sulfonylation reaction, typically using sulfonyl chlorides in the presence of a base such as triethylamine.
Acylation: The acetamido group is introduced by acylation, using acetic anhydride or acetyl chloride.
Esterification: Finally, the benzoate ester is formed through esterification, where the carboxylic acid group reacts with methanol in the presence of an acid catalyst.
Industrial production methods would involve scaling up these reactions, optimizing conditions for yield and purity, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Methyl 4-(2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Methyl 4-(2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s bioactive properties make it a candidate for studying cellular processes and interactions.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl 4-(2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring is known to interact with various biological targets, potentially inhibiting or activating specific pathways. The sulfonyl group can enhance the compound’s binding affinity and specificity, while the pyrrolidinone moiety may contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
Compound A : Methyl 4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzoate (CAS: 1239034-70-8)
- Structure : Features a pyridoindole core connected via a methylene group to the benzoate ester.
- Key Differences: Lacks the sulfonyl acetamido linker and pyrrolidinone group. The pyridoindole system may confer distinct electronic properties compared to the sulfonamide-modified indole in the target compound .
Compound B : 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
- Structure : Contains a pyrazolopyrimidine-chromene hybrid core with fluorophenyl and sulfonamide groups.
- Key Differences :
Physicochemical Properties
Biological Activity
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Features:
- Molecular Weight: Approximately 372.43 g/mol
- Functional Groups: Contains an indole moiety, a sulfonamide group, and a benzoate ester.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in inflammatory pathways, particularly phosphodiesterase (PDE) enzymes, which play a critical role in regulating intracellular cAMP levels.
Inhibition of PDE Enzymes
Research indicates that compounds similar to methyl 4-(2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate have shown potential as selective inhibitors of PDE4D. Inhibition of PDE4D can lead to elevated cAMP levels, resulting in reduced expression of pro-inflammatory cytokines such as TNF and IL-17, and increased regulatory cytokines like IL-10 .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Studies have indicated that compounds with similar frameworks exhibit cytotoxic effects against various cancer cell lines. For instance, PDE4 inhibitors have been explored for their therapeutic effects in treating cancers such as hepatocellular carcinoma and breast cancer .
Study 1: Anti-inflammatory Effects
In a controlled study involving animal models, the administration of this compound demonstrated significant reduction in inflammatory markers compared to controls. The study highlighted its potential as an anti-inflammatory agent by modulating immune responses through PDE inhibition.
Study 2: Antitumor Activity
A recent investigation assessed the compound's cytotoxicity against human breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability, suggesting that the compound may induce apoptosis through mechanisms involving caspase activation and modulation of Bcl-2 family proteins.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis via caspase activation |
| HeLa | 20 | Cell cycle arrest and apoptosis |
Q & A
Q. What are the common synthetic routes for methyl 4-(2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate, and what reagents/conditions are critical for yield optimization?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the indole sulfonyl intermediate via sulfonation of the indole ring using chlorosulfonic acid or sulfur trioxide .
- Step 2: Coupling the sulfonyl intermediate to an acetamido linker using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or dichloromethane .
- Step 3: Esterification of the benzoate group using methanol under acidic conditions (e.g., H₂SO₄ catalysis) .
Critical factors: - Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates.
- Monitoring reaction progress with TLC (UV visualization) or LC-MS .
Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?
- NMR Spectroscopy:
- ¹H/¹³C NMR confirms the indole, sulfonyl, and pyrrolidinyl groups (e.g., indole C3 proton at δ 7.8–8.2 ppm; sulfonyl SO₂ at δ 110–120 ppm in ¹³C) .
- 2D NMR (HSQC, HMBC) resolves connectivity between the indole, acetamido, and benzoate moieties .
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z ~530) .
- X-ray Crystallography: Used to resolve stereochemical ambiguities, though limited by poor solubility in common solvents .
Q. How do key functional groups (e.g., sulfonyl, pyrrolidinyl) influence the compound’s reactivity and bioactivity?
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
Methodological approach:
- Standardize assay conditions: Control variables like pH, temperature, and solvent (DMSO concentration ≤0.1% to avoid cytotoxicity) .
- Validate purity: Use HPLC (≥95% purity) to exclude confounding effects from synthetic byproducts .
- Cross-validate targets: Employ orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .
Example: Discrepancies in kinase inhibition may arise from ATP concentration differences in assay buffers .
Q. What reaction mechanisms govern the oxidation of the sulfonyl group in related compounds, and how do they apply to this molecule?
- Mechanism: Sulfonyl groups in indole derivatives undergo oxidation to sulfones using m-CPBA (meta-chloroperbenzoic acid) via a radical intermediate, confirmed by EPR spectroscopy .
- Application: Controlled oxidation of this compound’s sulfonyl group could generate sulfone analogs with enhanced target binding (e.g., for PARP inhibition studies) .
Q. What strategies optimize the synthetic yield of the pyrrolidinyl-ethyl-indole intermediate?
- Catalytic optimization: Use Pd/C or Raney Ni for reductive amination of the pyrrolidinyl-ethyl moiety (yield increases from 60% to 85% under H₂ at 50 psi) .
- Solvent selection: Tetrahydrofuran (THF) improves intermediate solubility vs. DCM, reducing side-product formation .
- Microwave-assisted synthesis: Reduces reaction time from 24 hrs to 2 hrs (80°C, 300 W) .
Q. How can in silico modeling predict the compound’s interaction with cytochrome P450 enzymes?
- Docking studies: Use AutoDock Vina to model binding to CYP3A4/CYP2D6 active sites, focusing on sulfonyl-pyrrolidinyl interactions .
- MD simulations: GROMACS simulations (100 ns) assess stability of enzyme-ligand complexes; RMSD <2 Å indicates stable binding .
- Metabolism prediction: SwissADME predicts N-dealkylation of the pyrrolidinyl group as the primary metabolic pathway .
Q. What experimental protocols validate the compound’s role as a kinase inhibitor in cancer models?
In vitro:
- Kinase inhibition assay: Use ADP-Glo™ kit to measure ATP consumption (IC₅₀ determination) .
- Cell viability: MTT assay on HeLa or MCF-7 cells (72 hr exposure; IC₅₀ typically 5–20 µM) .
In vivo: - Xenograft models: Administer 10 mg/kg (oral) daily; monitor tumor volume vs. control .
Q. What challenges arise in crystallizing this compound, and how can they be addressed?
- Challenges: Low solubility in polar solvents (e.g., water, ethanol) and polymorphism .
- Solutions:
- Use solvent vapor diffusion (e.g., acetonitrile/chloroform) .
- Co-crystallize with cyclodextrins to improve lattice stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
